2,2-Difluoro-1,3-benzodioxole
Overview
Description
Synthesis Analysis
The synthesis of 2,2-Difluoro-1,3-benzodioxole and its derivatives involves several methodologies showcasing its versatility and accessibility. One notable approach involves the reaction of organosulfonyloxy derivatives with alkynyltrimethylsilanes, leading to various iodonium triflates and alkynylbenziodoxoles with high yields (Zhdankin et al., 1996). Additionally, a homologous series of functionalized 2,2-difluoro-1,3-benzodioxoles demonstrates the compound's capacity for diverse electrophilic traps, expanding its derivative spectrum significantly (Schlosser et al., 2003).
Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-1,3-benzodioxole exhibits a planar configuration, as evidenced by crystallographic studies. This structural analysis reveals the compound's planarity and the slight twist between the benzodioxole ring system and substituent groups, facilitating specific interactions such as hydrogen bonding and π-π stacking (Fan-Wei Meng et al., 2011).
Chemical Reactions and Properties
2,2-Difluoro-1,3-benzodioxole participates in a variety of chemical reactions, underpinning its utility in synthetic chemistry. Its reactivity with different electrophiles and nucleophiles enables the creation of a broad array of derivatives, showcasing its versatile chemical properties. The compound's ability to undergo reactions with organolithium compounds to afford ketones and aldehydes highlights its reactivity and functional group tolerance (Schlosser et al., 2003).
Physical Properties Analysis
The physical properties of 2,2-Difluoro-1,3-benzodioxole, including its crystalline structure and interaction potential, are crucial for understanding its behavior in various conditions. The planarity of the benzodioxole ring system and its interactions, such as hydrogen bonding and π-π stacking, significantly influence its physical state and stability (Fan-Wei Meng et al., 2011).
Scientific Research Applications
Biodegradation and Defluorination
- Scientific Field : Microbial Engineering and Biochemistry .
- Application Summary : 2,2-Difluoro-1,3-benzodioxole (DFBD) is used in commercial anesthetics, drugs, fungicides, and insecticides. The fluorine atoms stabilize the molecule against metabolism by humans and microbes .
- Methods of Application : The bacterium Pseudomonas putida F1 catalyzed defluorination of DFBD at an initial rate of 2,100 nmol/h per mg cellular protein. This is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .
- Results : Defluorination rates declined after several hours, and the medium darkened. Significant defluorination activity was observed with cells grown on toluene but not l-arginine. Defluorination required only toluene dioxygenase .
Precursor in Organic Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : 5-Bromo-2,2-difluoro-1,3-benzodioxole, a derivative of 2,2-Difluoro-1,3-benzodioxole, is used as a precursor in organic synthesis .
- Methods of Application : It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid .
- Results : It serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .
Synthesis of Kv3 Inhibitors
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2,2-Difluoro-1,3-benzodioxole is used in the synthesis of Kv3 inhibitors .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The results or outcomes obtained are not specified in the source .
Preparation of Renin Inhibitors
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2,2-Difluoro-1,3-benzodioxole is used in the preparation of renin inhibitors .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The results or outcomes obtained are not specified in the source .
Treatment of Fludioxonil-Contaminated Wastewater
- Scientific Field : Environmental Science and Pollution Research .
- Application Summary : 2,2-Difluoro-1,3-benzodioxole is used in the treatment of fludioxonil-contaminated wastewater .
- Methods of Application : An immobilized cell bioreactor operating under microaerophilic conditions was developed for the biotreatment of fludioxonil-rich wastewater. The hydraulic retention times (HRTs) were gradually reduced from 10 to 3.9 days .
- Results : Fludioxonil removal efficiency was consistently above 96%, even at the shortest HRT applied. A total of 12 transformation products were tentatively identified during fludioxonil degradation .
Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-ol and 2,2-difluoro-1,3-benzodioxole-5-ol
- Scientific Field : Organic Chemistry .
- Application Summary : 2,2-Difluoro-1,3-benzodioxole is used in the synthesis of 2,2-difluoro-1,3-benzodioxole-4-ol and 2,2-difluoro-1,3-benzodioxole-5-ol .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The results or outcomes obtained are not specified in the source .
Safety And Hazards
Future Directions
2,2-Difluoro-1,3-benzodioxole is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . Future research directions include exploring its potential as a drug delivery system, developing more efficient synthesis methods, and determining the optimal dosage and mode of administration.
properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOGZQDAXUUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166398 | |
Record name | 2,2-Difluoro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-benzodioxole | |
CAS RN |
1583-59-1 | |
Record name | 2,2-Difluoro-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1583-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-1,3-benzodioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Difluoro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluoro-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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